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An In-depth Technical Guide to the Physical and Chemical Properties of (3-bromo-2-

fluorophenyl)methanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern
Chemistry
(3-bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine

derivative that has garnered interest as a key intermediate and building block in medicinal

chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and

a fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are

highly valuable in the design of novel molecules, particularly in the realm of drug discovery. The

presence of three distinct functional handles—the primary amine, the aryl bromide, and the aryl

fluoride—offers a rich platform for diverse chemical transformations. This guide provides a

comprehensive overview of its core physical and chemical properties, analytical

characterization, and handling considerations, synthesized from available literature and

chemical data repositories.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1454914?utm_src=pdf-interest
https://www.benchchem.com/product/b1454914?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The fundamental identity and physical characteristics of a compound are the bedrock of its

application in research and development. These properties dictate its handling, storage, and

behavior in various solvent systems.

Identification and Structural Characteristics
The unequivocal identification of (3-bromo-2-fluorophenyl)methanamine HCl is established by

its unique identifiers and molecular structure.

Property Value Source(s)

CAS Number 1177559-63-5 [1][2][3][4]

Molecular Formula C₇H₈BrClFN [1][4][5]

Molecular Weight 240.50 g/mol [1][4][5]

IUPAC Name

(3-bromo-2-

fluorophenyl)methanamine;hyd

rochloride

[1]

Synonyms
2-fluoro-3-bromobenzylamine

hydrochloride
[3]

SMILES NCC1=CC=CC(Br)=C1F.[H]Cl [1]

InChI Key
UESRHZRMSFJHEY-

UHFFFAOYSA-N
[1]

The structure features a benzylamine core with bromine and fluorine substituents at the 3- and

2-positions, respectively. This ortho-fluorine and meta-bromine arrangement is critical,

influencing the molecule's conformation and the electronic nature of the aromatic ring.

Caption: Structure of (3-bromo-2-fluorophenyl)methanamine HCl.

Physicochemical Data
Precise physicochemical data for this specific isomer is not widely published. The data

presented below is a combination of information for the target compound and closely related

isomers, which should be used as a guideline with scientific caution.
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Property Value / Observation Source(s) & Notes

Appearance Solid, powder.

Based on typical form for

similar compounds.[6] A

related isomer, 3-Bromo-4-

fluorobenzylamine HCl, is

described as a yellow powder.

[7]

Melting Point 214-218 °C

Data for the related isomer 3-

Bromo-4-fluorobenzylamine

HCl.[8][9]

Boiling Point 250.5 °C at 760 mmHg

Data for the related isomer 3-

Bromo-4-fluorobenzylamine

HCl.[8]

Solubility Soluble in water.

Data for the related isomer 3-

Bromo-4-fluorobenzylamine

HCl.[7][8] The hydrochloride

salt form generally confers

aqueous solubility.

Storage Inert atmosphere, 2-8°C. [4]

Expert Insight: The hydrochloride salt form significantly enhances the compound's solubility in

polar protic solvents like water and alcohols, compared to its free base form. This is a crucial

consideration for reaction setup and for applications in biological assays. The recommended

storage conditions suggest a degree of sensitivity to air or moisture, which is typical for amine

salts.

Synthesis and Characterization
The synthesis of halogenated benzylamines is a well-established field in organic chemistry,

with several reliable methods available. Post-synthesis, rigorous characterization is imperative

to confirm identity and purity.
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While a specific, peer-reviewed synthesis for (3-bromo-2-fluorophenyl)methanamine HCl is not

readily available in the searched literature, a plausible and robust route can be designed based

on established methodologies for similar compounds. A common approach involves the

reduction of a corresponding nitrile or oxime.[10] An alternative, detailed here, is the Gabriel

synthesis from the corresponding benzyl halide, which offers high yields and avoids over-

alkylation.

3-Bromo-2-fluorotoluene

Radical Bromination
(NBS, AIBN, CCl₄)

3-Bromo-2-fluorobenzyl bromide

Gabriel Synthesis
1. Potassium Phthalimide, DMF

2. Hydrazine hydrate, EtOH

(3-bromo-2-fluorophenyl)methanamine

Salt Formation
(HCl in Et₂O or IPA)

(3-bromo-2-fluorophenyl)methanamine HCl

Click to download full resolution via product page
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Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Gabriel Synthesis

Step 1: Benzylic Bromination. To a solution of 3-bromo-2-fluorotoluene in carbon

tetrachloride, add N-Bromosuccinimide (NBS) and a catalytic amount of

azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting

material is consumed (monitored by TLC/GC-MS). Cool the reaction, filter off the

succinimide, and concentrate the filtrate under reduced pressure to yield crude 3-bromo-2-

fluorobenzyl bromide.

Step 2: Phthalimide Alkylation. Dissolve the crude benzyl bromide in dimethylformamide

(DMF) and add potassium phthalimide. Heat the mixture (e.g., to 80-90°C) and stir for

several hours. After cooling, pour the reaction mixture into water to precipitate the N-(3-

bromo-2-fluorobenzyl)phthalimide. Filter, wash with water, and dry the solid.

Step 3: Deprotection. Suspend the phthalimide derivative in ethanol and add hydrazine

hydrate.[11] Reflux the mixture for 4 hours. A precipitate of phthalhydrazide will form. Cool to

room temperature, filter off the solid, and wash it with ethanol.

Step 4: Hydrochloride Salt Formation. Combine the ethanolic filtrates and concentrate in

vacuo. Dissolve the resulting crude free amine in a minimal amount of a suitable solvent like

isopropanol or diethyl ether. Add a solution of hydrogen chloride (e.g., 2M in diethyl ether)

dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration,

wash with cold diethyl ether, and dry under vacuum to yield the final product.

Trustworthiness through Self-Validation: Each step in this protocol includes a purification or

precipitation event (filtration, crystallization), which serves to remove byproducts and unreacted

reagents. The final salt formation is a highly effective purification step for amines. Purity should

be assessed after each key stage using techniques like TLC and NMR.

Analytical Characterization
Confirming the structure and purity of the final compound is non-negotiable. A combination of

spectroscopic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons (in the ~7.0-7.8 ppm range,

with splitting patterns influenced by Br and F), a singlet or doublet for the benzylic CH₂

protons (~4.1 ppm), and a broad singlet for the NH₃⁺ protons.[11] The exact chemical

shifts and coupling constants (J-couplings) between H-F and adjacent aromatic protons

are definitive structural proof.

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the

carbons directly bonded to F and Br exhibiting characteristic shifts and C-F coupling. The

benzylic carbon (CH₂) signal would appear around 40-45 ppm.

¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom, and

its coupling to nearby protons would further validate the substitution pattern.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the molecular ion for

the free base (C₇H₇BrFN). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an

approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks for the

molecular ion (M⁺ and M+2⁺) of nearly equal intensity. Predicted m/z for the [M+H]⁺ adduct

is 203.98188.[12]

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the

ammonium group (broad, ~2800-3100 cm⁻¹), C-N stretching, and aromatic C-H and C=C

stretching. The C-F and C-Br stretching bands would appear in the fingerprint region.

Chemical Reactivity and Stability
The utility of (3-bromo-2-fluorophenyl)methanamine HCl as a building block stems from the

reactivity of its functional groups.

Caption: Key reactivity sites of the core molecule.

Primary Amine: The aminomethyl group is a versatile nucleophile (after deprotonation to the

free base). It readily undergoes acylation to form amides, reductive amination with aldehydes

and ketones, and N-alkylation. These reactions are fundamental in elongating molecular

scaffolds.

Aryl Bromide: The C-Br bond is a classic handle for transition-metal-catalyzed cross-coupling

reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be
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performed at this position to introduce new carbon-carbon or carbon-heteroatom bonds. This

is arguably its most powerful feature for generating molecular diversity.

Aryl Fluoride: The C-F bond is generally the most stable of the carbon-halogen bonds.

However, the fluorine's position ortho to the electron-donating aminomethyl group (in the free

base) and meta to the bromine does not strongly activate it for standard nucleophilic

aromatic substitution (SₙAr). SₙAr would typically require strong activation from powerful

electron-withdrawing groups, which are absent here. Therefore, the C-F bond is likely to

remain intact during reactions at the other two sites, a feature that can be exploited for

selective synthesis.

Stability and Handling: The compound is supplied as a hydrochloride salt, which stabilizes the

amine against oxidative degradation. As a solid, it is generally stable under recommended

storage conditions.[4] When using the compound in reactions, the free base is often required.

This can be generated in situ or by a separate extraction step using a mild base (e.g., NaHCO₃

or Na₂CO₃). Care should be taken as the free amine may be less stable than the salt.

Applications in Drug Discovery and Development
Halogenated benzylamines are crucial intermediates in the pharmaceutical industry.[10] The

specific 3-bromo-2-fluoro substitution pattern is valuable for several reasons:

Scaffold for SAR Studies: The three functional groups allow for systematic modification to

explore the structure-activity relationship (SAR) of a lead compound. For instance, the

bromine can be replaced with various aryl or alkyl groups via Suzuki coupling, while the

amine can be functionalized to interact with specific receptor pockets.

Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation

(cytochrome P450-mediated hydroxylation), potentially improving the pharmacokinetic profile

of a drug candidate.

Modulation of pKa and Lipophilicity: The electron-withdrawing nature of both halogens lowers

the pKa of the benzylamine compared to the unsubstituted parent, affecting its ionization

state at physiological pH. This, along with the halogens' contribution to lipophilicity, can be

fine-tuned to optimize drug absorption and distribution.
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While specific drugs derived directly from this exact molecule are not prominent in the public

literature, closely related fluorophenyl amines are integral to modern medicinal chemistry. For

example, fluorophenyl motifs are found in recently developed kinase inhibitors for cancer

therapy, where they contribute to binding affinity and selectivity.[13]

Safety and Hazard Information
According to supplier safety data, (3-bromo-2-fluorophenyl)methanamine HCl is associated

with the following hazards:

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[1]

Handling Protocol:

Always handle in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

In case of contact, rinse the affected area thoroughly with water. Seek medical attention if

irritation persists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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